molecular formula C19H20N4O3S2 B3311798 3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine CAS No. 946274-90-4

3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Cat. No.: B3311798
CAS No.: 946274-90-4
M. Wt: 416.5 g/mol
InChI Key: GXSHAMHQKIXVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine core substituted with a thiophene ring and a piperazine moiety linked to a methoxyphenylsulfonyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Piperazine Moiety: The piperazine ring is then attached to the pyridazine core through nucleophilic substitution reactions.

    Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with 4-methoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine: Lacks the methoxy group on the phenyl ring.

    3-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine: Contains a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine enhances its electronic properties and may improve its efficacy in certain applications compared to similar compounds. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-26-15-4-6-16(7-5-15)28(24,25)23-12-10-22(11-13-23)19-9-8-17(20-21-19)18-3-2-14-27-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSHAMHQKIXVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Reactant of Route 6
Reactant of Route 6
3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.